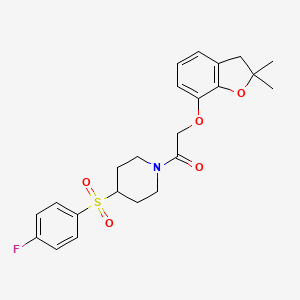

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FNO5S/c1-23(2)14-16-4-3-5-20(22(16)30-23)29-15-21(26)25-12-10-19(11-13-25)31(27,28)18-8-6-17(24)7-9-18/h3-9,19H,10-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STERIOBAAFPIQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone is a complex organic molecule that exhibits significant biological activity. Its structure features a benzofuran moiety linked to a sulfonyl piperidine, suggesting potential interactions with various biological targets. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₃H₁₇FNO₃S

- Molecular Weight : 293.35 g/mol

- IUPAC Name : 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. Notably, it has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in immune regulation and cancer progression. By inhibiting IDO, the compound can potentially enhance anti-tumor immunity and improve the efficacy of cancer treatments.

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. The inhibition of IDO is linked to increased levels of tryptophan and enhanced activation of T-cells, which are essential for anti-tumor responses.

Neuroprotective Effects

Preliminary studies suggest that benzofuran derivatives may possess neuroprotective properties by modulating mitochondrial function and reducing oxidative stress. This could be particularly relevant in neurodegenerative diseases where mitochondrial dysfunction is a contributing factor .

Case Studies and Research Findings

-

Inhibition of IDO :

- A study demonstrated that similar benzofuran compounds significantly inhibited IDO activity in vitro, leading to enhanced immune responses in cancer models.

- The compound's structure allows for effective binding to the active site of IDO, providing a basis for its antitumor efficacy.

- Neurochemical Profiling :

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis is typically required, involving sequential functionalization of the dihydrobenzofuran and piperidine moieties. Key steps include:

- Coupling reactions : Ether formation between dihydrobenzofuran and the ethanone backbone under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF .

- Sulfonylation : Introduction of the 4-fluorophenylsulfonyl group to piperidine using sulfonyl chlorides, requiring inert atmospheres (N₂/Ar) to prevent hydrolysis .

- Optimization : Reaction time, solvent choice (e.g., dichloromethane for sulfonylation), and stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride:piperidine) are critical for yields >75% .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR to confirm regioselectivity of substituents, particularly distinguishing dihydrobenzofuran oxygenation patterns and sulfonyl group placement .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95%); retention time consistency across batches ensures reproducibility .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 2 ppm error) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition Assays : Fluorometric or colorimetric assays (e.g., kinase or protease targets) with IC₅₀ determination. Use positive controls (e.g., staurosporine for kinases) .

- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxic potential. Dose-response curves (1–100 μM) and statistical validation (ANOVA, p < 0.05) are critical .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically (e.g., replace 4-fluorophenylsulfonyl with methylsulfonyl or benzylsulfonyl) to assess impact on target binding .

- Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with dihydrobenzofuran oxygen) .

- Data Analysis : Compare IC₅₀ values of analogs in bioassays; apply QSAR models to predict potency enhancements .

Q. How can contradictions between in vitro bioactivity and in vivo efficacy be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Conduct ADME studies:

- Metabolic Stability : Microsomal incubation (human/rat liver microsomes) to assess CYP450-mediated degradation .

- Plasma Protein Binding : Equilibrium dialysis to quantify free fraction available for target engagement .

- Formulation Adjustments : Improve solubility via co-solvents (e.g., PEG 400) or nanoparticle encapsulation if poor bioavailability is observed .

Q. What computational methods predict binding affinity to neurological targets (e.g., serotonin receptors)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS/AMBER to simulate ligand-receptor interactions over 100 ns trajectories. Analyze binding free energy (MM-PBSA) and key residue contacts (e.g., piperidine sulfonyl group with Asp³.³² in 5-HT₂A receptor) .

- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., fluorophenyl vs. chlorophenyl) to prioritize synthetic targets .

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Meta-Analysis : Compile data from peer-reviewed studies (e.g., IC₅₀ values, cell lines used) and apply heterogeneity tests (I² statistic). Identify confounding variables (e.g., assay pH, serum concentration) .

- Standardized Protocols : Replicate experiments under harmonized conditions (e.g., ATP concentration in kinase assays, passage number of cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。